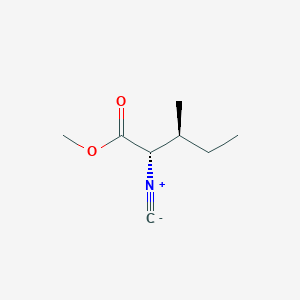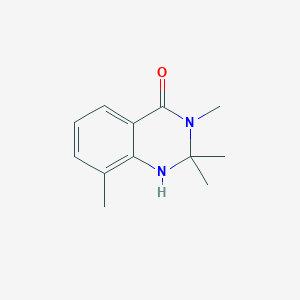
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide” were not found, isoxazoles in general can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a fluorophenyl group and an acetamide group. Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Mecanismo De Acción
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor works by inhibiting the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, mood, and appetite. Inhibition of this compound leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
This compound inhibitor has been shown to produce various biochemical and physiological effects. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior. This compound inhibitor has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound inhibitor is also relatively selective for this compound, which reduces the risk of off-target effects. However, this compound inhibitor has some limitations for lab experiments. It is a small molecule that can be rapidly metabolized in vivo, which can limit its efficacy. This compound inhibitor also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. This could lead to the development of more effective therapies for pain, anxiety, depression, and addiction. Another area of interest is the study of the long-term effects of this compound inhibition on endocannabinoid signaling and physiology. This could provide insights into the role of endocannabinoids in various physiological processes and lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been described in several research papers. The most commonly used method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime, which is then reacted with ethyl 2-bromoacetate to form this compound.
Aplicaciones Científicas De Investigación
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. Some of the areas where this compound inhibitor has shown promising results include pain management, anxiety, depression, and addiction. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior.
Propiedades
IUPAC Name |
N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGTAWUSMUPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2883056.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)

![6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2883071.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)
![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2883074.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)
